2-Acetyl-2-decarboxamidotetracycline

Antimicrobial Susceptibility Testing Environmental Microbiology Fermentation Impurity

QC laboratories quantifying OTC/TC impurities require authenticated ADOTC to meet Ph. Eur. compendial limits (≤2%). This reference standard, isolated via preparative HPLC and structurally confirmed by NMR and MS-MS, directly enables accurate quantification. • Pharmacopeial Compliance: Validated against Ph. Eur. impurity specifications for oxytetracycline and tetracycline • Structurally Distinct: C-2 acetyl substitution yields only 3% of OTC antibacterial potency-ideal negative control for SAR studies • Environmental Monitoring: Differentiate ADOTC from active parent drugs in antibiotic resistance gene dissemination studies Supplied with comprehensive CoA. For analytical and R&D use only.

Molecular Formula C23H25NO8
Molecular Weight 443.4 g/mol
CAS No. 6542-44-5
Cat. No. B1225982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-decarboxamidotetracycline
CAS6542-44-5
Synonyms2-acetyl-2-decarboxamidooxytetracycline
2-acetyl-2-decarboxamidooxytetracycline, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha)-isomer)
ADOTC cpd
Molecular FormulaC23H25NO8
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
InChIInChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
InChIKeyVCGJFFLJLRZIHG-OIVQWWNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-2-decarboxamidotetracycline: Key Tetracycline Impurity


2-Acetyl-2-decarboxamidotetracycline (CAS 6542-44-5), also known as ADTC or ADOTC, is a tetracycline-class antibiotic characterized by the replacement of the C-2 carboxamido group with an acetyl moiety [1]. It is primarily recognized as a major fermentation byproduct and impurity in the production of oxytetracycline (OTC) and tetracycline (TC), rather than a therapeutically active compound [2][3]. Its isolation and characterization are essential for pharmaceutical quality control, environmental fate studies, and analytical method development.

Identity Fermentation impurity standard for tetracycline-class APIs
Selection Logic Select for impurity profiling, analytical method validation, and environmental monitoring
Research Fit Supports structure-activity relationship (SAR) and pharmacopoeial compliance studies

Why 2-Acetyl-2-decarboxamidotetracycline Is Irreplaceable


Although 2-Acetyl-2-decarboxamidotetracycline belongs to the tetracycline class, its structural modification at the C-2 position—specifically, the substitution of a carboxamido group with an acetyl group—dramatically alters its physicochemical properties and biological activity relative to its parent compounds, oxytetracycline (OTC) and tetracycline (TC) [1]. This structural difference results in a significantly reduced antibacterial potency (approximately 3–10% that of OTC), a distinct UV absorption profile in the 220–300 nm region, and unique chromatographic behavior [2][3]. Consequently, generic substitution or extrapolation from parent compound data is scientifically invalid for applications requiring precise quantification, impurity profiling, environmental monitoring, or structure-activity relationship (SAR) studies within the tetracycline family.

vs. Parent APIs
OTC / Tetracycline C-2 acetyl substitution alters UV absorption and drastically reduces antibacterial activity; generic potency extrapolation is invalid.
vs. Other Impurities
4-Epimer impurities Chromatographic behavior and spectral signature may not transfer; retention time and detection wavelength must be re-validated.
Class Mismatch
Pharmacopoeial impurity limits are specific to the manufacturing process; ADOTC reference standards should be source-matched for compliance work.

Differentiating ADTC from OTC and Tetracycline


Antibacterial Potency Relative to Oxytetracycline

The antibacterial activity of 2-Acetyl-2-decarboxamidotetracycline (ADOTC) is drastically reduced compared to its parent compound, oxytetracycline (OTC). When tested against activated sludge bacteria, ADOTC exhibited a potency of only 3% relative to OTC [1]. Earlier studies reported slightly higher activities of 7% [2] and 10% [1] against other bacterial strains. This substantial reduction in bioactivity confirms that the C-2 acetyl substitution is detrimental to the compound's primary pharmacological function.

Antibacterial Potency
Head-to-head
3–10% relative activity
Supports environmental risk assessment; impurity contribution is distinct from parent drug.
Reported vs. OTC baseline; ≥90% potency reduction.
Antimicrobial Susceptibility Testing Environmental Microbiology Fermentation Impurity

Distinct UV Absorption Spectrum

The UV absorption spectrum of 2-Acetyl-2-decarboxamidotetracycline provides a clear spectroscopic signature that differentiates it from tetracycline and oxytetracycline. While the spectra are identical above 300 mμ (a region characteristic of the conserved BCD-ring system), a significant difference is observed in the 220–300 mμ region. The absorption peak of ADOTC in this region occurs at a significantly higher wavelength compared to that of tetracycline or oxytetracycline [1]. This bathochromic shift is attributed to the presence of the 2-acetyl group on the A-ring chromophore, as opposed to the 2-carboxamido group in the parent compounds [1].

UV Spectrum
Head-to-head
Bathochromic shift in 220–300 nm
Enables unambiguous HPLC-DAD identification of the impurity.
Peak wavelength higher than TC/OTC; reported in methanol.
Spectrophotometry Structural Elucidation Quality Control

HPLC Separation from Tetracycline

A validated HPLC method demonstrates the chromatographic resolution of 2-Acetyl-2-decarboxamidotetracycline (ADTC) as a distinct fermentation impurity from its parent compound, tetracycline (TC). The method utilizes a polystyrene-divinylbenzene (PS-DVB) stationary phase and a specific mobile phase composition (tert-butanol, water, phosphate buffer, tetrabutylammonium sulphate, and sodium ethylenediaminetetraacetate at pH 9.0) at an elevated temperature of 60°C [1]. This separation is a prerequisite for accurate quantification of this impurity in tetracycline raw materials and finished products.

HPLC Separation
Method context
Baseline resolution from TC
Supports robust QC method for impurity quantification.
PS-DVB column, pH 9.0, 60°C mobile phase.
High-Performance Liquid Chromatography Analytical Method Development Pharmaceutical Impurity Analysis

Regulatory Limit per European Pharmacopoeia

The European Pharmacopoeia (Ph. Eur.) recognizes 2-Acetyl-2-decarboxamidotetracycline (ADOTC) as a specified impurity in oxytetracycline (OTC) drug substance. The monograph imposes a strict quantitative limit, mandating that the content of ADOTC must not exceed 2% relative to the OTC content [1]. This regulatory threshold is a direct consequence of the compound's diminished antibacterial activity and potential to confound analytical assays.

Ph. Eur. Limit
Regulatory context
≤ 2% in OTC API
Critical quality target for vendor qualification and batch release.
Per European Pharmacopoeia monograph.
Pharmacopoeial Standards Regulatory Compliance Impurity Control

Melting Point Characterization

The physical property of melting point provides a simple but definitive method for confirming the identity and assessing the purity of isolated 2-Acetyl-2-decarboxamidotetracycline. The compound, as the free base monohydrate, is reported to melt with decomposition over a range of 179–186°C [1]. An anhydrous form of the compound was also characterized with a melting point of 179–181°C (decomposition) [1]. These values serve as a reference standard for researchers and quality control analysts handling the isolated compound.

Melting Point
Supporting evidence
179–186 °C (dec.)
Provides identity and crystalline form verification post-isolation.
Monohydrate; reported via Kofler hot stage.
Solid-State Characterization Compound Identification Purity Assessment

Research and Industrial Applications of ADTC


Reference Standard for Impurity Profiling

Given its regulatory status as a specified impurity with a defined limit (≤2% in OTC per Ph. Eur.), 2-Acetyl-2-decarboxamidotetracycline is an essential analytical reference standard for quality control laboratories [1]. It is used to develop and validate HPLC methods for the quantification of this specific fermentation byproduct in tetracycline and oxytetracycline raw materials and finished pharmaceutical products [2].

Environmental Fate and Ecotoxicology Studies

The compound's drastically reduced antibacterial activity (3–10% of OTC) and its presence as a major impurity in fermentation waste streams make it a key analyte in environmental monitoring studies [1]. Researchers investigating the impact of pharmaceutical manufacturing on antibiotic resistance gene dissemination and ecosystem health require pure 2-Acetyl-2-decarboxamidotetracycline to differentiate its specific contribution from that of the highly active parent drugs [3].

Structure-Activity Relationship Research

The C-2 acetyl substitution in 2-Acetyl-2-decarboxamidotetracycline provides a natural example of a specific structural modification that severely attenuates antibacterial function [1]. This makes the compound a valuable tool in medicinal chemistry and microbiology research focused on understanding the essential pharmacophore of the tetracycline class. It serves as a negative control in SAR studies aimed at designing new tetracycline analogs with improved potency or altered resistance profiles.

Application
Selection Property
Validation Focus
Impurity Profiling Standard
Pharmacopoeial identity and limit context
Method specificity against parent API; ≤2% quantification accuracy
Environmental Fate Studies
Low bioactivity profile vs. parent
Differentiation from active APIs in ecotoxicity and resistance-gene assays
SAR Research
C-2 acetyl structure-activity context
Negative-control response for tetracycline pharmacophore studies

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